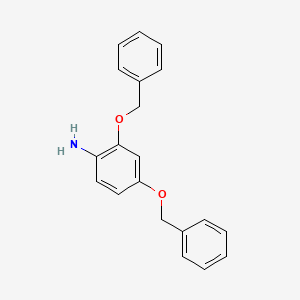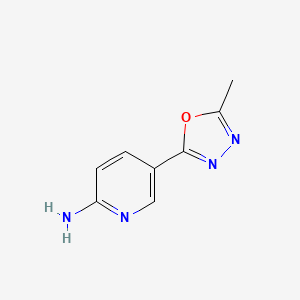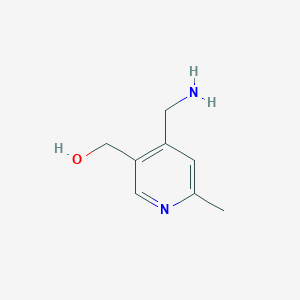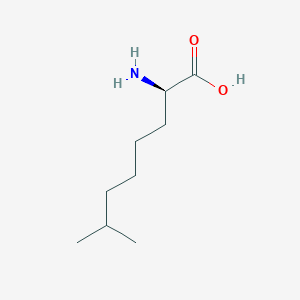
(R)-2-Amino-7-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-7-methyloctanoic acid is an amino acid derivative with a unique structure that includes an amino group, a carboxyl group, and a methyl-substituted octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-7-methyloctanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-7-methyloctanoic acid may involve the use of large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of biocatalysts, such as enzymes, is also explored to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-7-methyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-7-methyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of ®-2-Amino-7-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydrophobic octane chain can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-7-methyloctanoic acid: The enantiomer of ®-2-Amino-7-methyloctanoic acid with different stereochemistry.
2-Amino-8-methyloctanoic acid: A similar compound with a methyl group at a different position.
2-Amino-7-ethylhexanoic acid: A compound with an ethyl group instead of a methyl group.
Uniqueness
®-2-Amino-7-methyloctanoic acid is unique due to its specific stereochemistry and the position of the methyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2R)-2-amino-7-methyloctanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
XFGWQYYDOWONQJ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)CCCC[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)CCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
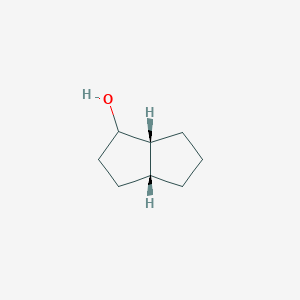
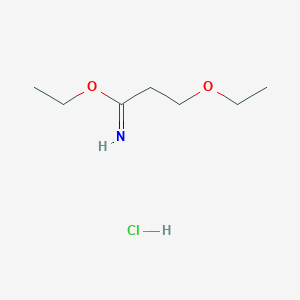



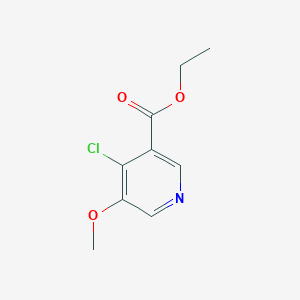
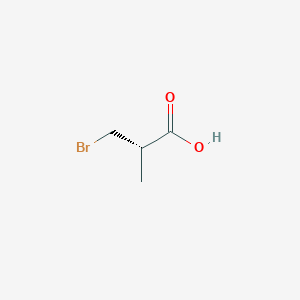
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
